1,2-dichloro-4-(3,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Overview
Description
Compounds like the one you mentioned are typically organic molecules that contain multiple chloro groups and cyclohexane rings. The presence of the 13C6
label indicates that the carbon atoms in the cyclohexane rings are carbon-13 isotopes, which are often used in nuclear magnetic resonance (NMR) studies .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclohexane rings and the addition of the chloro groups. This could potentially be achieved through a series of reactions including cyclization, halogenation, and isotopic labeling .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and chloro groups. The13C6
label indicates that the carbon atoms in the cyclohexane rings are carbon-13 isotopes . Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the chloro groups and the cyclohexane rings. The chloro groups are electron-withdrawing, which could make the compound more reactive. Additionally, the cyclohexane rings could participate in various ring-opening and ring-closing reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro groups could increase its density and boiling point compared to a similar compound without chloro groups .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,2-dichloro-4-(3,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMGJOKDKOLIDP-WCGVKTIYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146829 | |
Record name | 1,1′-Biphenyl-1,1′,2,2′,3,3′,4,4′,5,5′,6,6′-13C12, 3,3′,4,4′-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105600-23-5 | |
Record name | 1,1′-Biphenyl-1,1′,2,2′,3,3′,4,4′,5,5′,6,6′-13C12, 3,3′,4,4′-tetrachloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105600-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-Biphenyl-1,1′,2,2′,3,3′,4,4′,5,5′,6,6′-13C12, 3,3′,4,4′-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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